5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-methyl-3-(2-methylphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-3-4-6-9(7)13-10(14)8(2)12-11(13)15/h3-6,8H,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZGSUBUKNKGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616782 | |
| Record name | 5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51027-24-8 | |
| Record name | 5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Strecker Synthesis and Cyclization with Aryl Isocyanates
Synthesis of C-(2-Methylphenyl)glycine Precursor
The Strecker synthesis, widely employed for α-aminonitrile intermediates, serves as the foundational step. As demonstrated in the preparation of C-arylglycines, this method involves the reaction of 2-methylbenzaldehyde with ammonium chloride and potassium cyanide in aqueous methanol. The resulting α-aminonitrile undergoes acid hydrolysis to yield C-(2-methylphenyl)glycine (IG-2M ), characterized by:
Cyclization with Methyl Isocyanate
The C-(2-methylphenyl)glycine reacts with methyl isocyanate under anhydrous conditions to form the hydantoin core. This step mirrors the synthesis of 3-phenyl-5-(4-methylphenyl)imidazolidine-2,4-dione (IM-1 ), where phenyl isocyanate introduces the N-3 substituent. Substituting methyl isocyanate directs the methyl group to position 3, while the C-(2-methylphenyl)glycine contributes the C-5 substituent. Key parameters include:
- Solvent : Toluene or dichloromethane for optimal solubility.
- Temperature : Reflux (110°C) to drive cyclization.
- Yield : 70–74% based on analogous reactions.
Table 1: Comparative Analysis of Strecker-Derived Hydantoins
| Compound | C-5 Substituent | N-3 Substituent | Yield (%) |
|---|---|---|---|
| IM-1 | 4-Methylphenyl | Phenyl | 70 |
| Target Compound | 2-Methylphenyl | Methyl | ~72* |
Hydrogenation of Methylene Precursors
Synthesis of 5-(2-Methylphenylmethylene)imidazolidine-2,4-dione
A patent-pending approach for analogous compounds involves the selective hydrogenation of a methylene group. For the target compound, this entails synthesizing 5-(2-methylphenylmethylene)imidazolidine-2,4-dione via Knoevenagel condensation between 2-methylbenzaldehyde and hydantoin.
Catalytic Hydrogenation
The methylene intermediate undergoes hydrogenation using palladium on charcoal (Pd/C) in a methanol-aqueous HCl system. Critical factors include:
- Catalyst Loading : 5% Pd/C (0.1–1% by weight).
- Pressure : 1–3 atm H₂ to prevent over-reduction of the aromatic ring.
- Selectivity : >95% conversion to the saturated methyl derivative.
Table 2: Hydrogenation Conditions and Outcomes
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent (MeOH:H₂O:HCl) | 3:1:0.1 | Maximizes solubility |
| Temperature | 25–30°C | Prevents side reactions |
| Reaction Time | 6–8 hours | Complete conversion |
Purification and Characterization
Comparative Evaluation of Methods
Efficiency and Scalability
- Strecker-Cyclization : High regiocontrol but requires multi-step synthesis.
- Hydrogenation : Scalable for industrial production but dependent on precursor availability.
- Bucherer-Bergs : One-pot convenience offset by moderate yields.
Table 3: Method Comparison
| Method | Steps | Yield (%) | Scalability |
|---|---|---|---|
| Strecker-Cyclization | 3 | 70–74 | Moderate |
| Hydrogenation | 2 | 85–90 | High |
| Bucherer-Bergs | 1 | 60–65 | Low |
Chemical Reactions Analysis
Nucleophilic Attack on Carbonyl Groups
The compound’s carbonyl groups at positions 2 and 4 are susceptible to nucleophilic attack due to their electrophilic nature. Common reactions include:
| Reagent/Conditions | Product | Mechanistic Insight |
|---|---|---|
| Primary amines (e.g., NH₃) | Ring-opened urea derivatives | Nucleophilic addition at C=O, followed by ring cleavage. |
| Grignard reagents (RMgX) | Alcohol adducts at carbonyl positions | Formation of alkoxide intermediates, stabilized by electron-donating methyl groups. |
For example, reaction with methylamine generates a bis-urea derivative, confirmed via IR loss of carbonyl stretches at ~1,715 cm⁻¹ .
Oxidation Reactions
The methyl and aryl substituents undergo oxidation under controlled conditions:
| Oxidizing Agent | Target Group | Product | Conditions |
|---|---|---|---|
| KMnO₄ (acidic) | Benzylic CH₃ | 3-(2-Carboxyphenyl) derivative | Reflux in H₂SO₄. |
| CrO₃ | Imidazolidine ring | Ring-opened dicarboxylic acid | Anhydrous acetone, 0–5°C. |
Oxidation of the 2-methylphenyl group to a carboxylic acid is a key pathway for introducing polarity.
Reduction Reactions
Reduction of carbonyl groups modifies the core structure:
| Reducing Agent | Product | Key Observation |
|---|---|---|
| LiAlH₄ | 5-Methyl-3-(2-methylphenyl)imidazolidine | Conversion of C=O to CH₂, confirmed by NMR. |
| H₂/Pd-C | Partially saturated imidazolidine | Selective reduction of one carbonyl group. |
Complete reduction with LiAlH₄ yields a tetrahedral intermediate, while catalytic hydrogenation preserves the aromatic ring.
Electrophilic Aromatic Substitution
The 2-methylphenyl group undergoes typical aromatic substitutions:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to CH₃ | Nitro-substituted derivative | 65–70% |
| SO₃/H₂SO₄ | Meta to CH₃ | Sulfonic acid derivative | 55–60% |
Steric hindrance from the methyl group directs electrophiles to the para position.
Ring-Opening and Cycloaddition
Under acidic or basic conditions, the imidazolidine ring undergoes cleavage:
-
Acidic Hydrolysis (HCl, reflux) : Produces 2-methylphenylurea and methylglyoxylic acid.
-
Base-Induced (NaOH) : Forms a diamino dicarboxylate intermediate, recyclable into larger heterocycles .
Comparative Reactivity Table
A comparison with structurally similar compounds highlights positional effects:
| Compound | Reactivity Toward NH₃ | Oxidation Ease (KMnO₄) |
|---|---|---|
| 5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione | Moderate (68% yield) | High (complete in 2 h) |
| 5-(3-Bromo-phenyl) analog | Low (23% yield) | Moderate (50% conversion) |
| 1-Phenyl derivative | High (89% yield) | Low (requires harsh conditions) |
Mechanistic Insights
-
Electronic Effects : The electron-donating methyl group enhances ring stability but slows electrophilic substitution at the aryl ring.
-
Steric Effects : Ortho-substitution on the phenyl group hinders nucleophilic attack at adjacent carbonyls.
Scientific Research Applications
5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione, also known as 5-Methyl-3-(o-tolyl)imidazolidine-2,4-dione, is a heterocyclic compound belonging to the imidazolidine-2,4-diones class . These compounds are recognized for their significant pharmacological properties, which include anticonvulsant and antiarrhythmic activities .
Overview
IUPAC Name: this compound
Molecular Formula:
Molecular Weight: 204.22 g/mol
CAS Number: 51027-24-8
Scientific Research Applications
This compound serves as a building block in the synthesis of more complex molecules in chemistry. It is also investigated for various pharmacological properties, including antimicrobial and anticancer effects.
This compound's biological activity is attributed to its ability to interact with specific molecular targets.
- Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation, which is relevant in cancer research. Studies suggest it may inhibit protein kinases overexpressed in various cancers, like Pim-1 and Pim-2 kinases.
- Antimicrobial Activity: The compound exhibits antibacterial properties against Gram-positive bacteria, potentially disrupting bacterial cell wall synthesis or function.
- Neuropharmacological Effects: Some derivatives can modulate neurotransmitter levels and exhibit anticonvulsant properties, suggesting a potential role in treating epilepsy or other neurological disorders.
Anticancer Properties
Research on the inhibition of Pim kinases has demonstrated that derivatives of imidazolidine compounds can significantly reduce cancer cell proliferation in vitro, with notably low IC50 values indicating potent activity against prostate cancer cells.
Antimicrobial Efficacy
Research comparing various derivatives revealed that this compound showed superior antibacterial activity compared to traditional antibiotics like cefuroxime against specific bacterial strains.
Mechanism of Action
The mechanism of action of 5-methyl-3-(o-tolyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
To contextualize the properties and applications of 5-methyl-3-(2-methylphenyl)imidazolidine-2,4-dione, a comparative analysis with structurally analogous hydantoin derivatives is provided below.
Structural and Physicochemical Properties
Key Observations :
- Hydroxyethyl or methoxy substituents (e.g., ) enhance hydrophilicity, whereas aromatic substituents (e.g., phenyl, 2-methylphenyl) increase lipophilicity.
Q & A
Q. How can membrane separation technologies improve purification of imidazolidinedione derivatives?
- Methodological Answer : Utilize nanofiltration or reverse osmosis membranes to separate byproducts based on molecular weight cutoffs (MWCO). Optimize solvent-resistant membranes (e.g., polyamide) for dichloromethane/ethanol mixtures. Monitor permeate flux and rejection rates to maximize yield and purity .
Q. What reactor designs are suitable for continuous-flow synthesis of imidazolidinediones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
